3-Bromo-5-methyl-2-propoxypyridine
CAS No.:
Cat. No.: VC13517045
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12BrNO |
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Molecular Weight | 230.10 g/mol |
IUPAC Name | 3-bromo-5-methyl-2-propoxypyridine |
Standard InChI | InChI=1S/C9H12BrNO/c1-3-4-12-9-8(10)5-7(2)6-11-9/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | STHSWRBDAIJYJR-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=C(C=N1)C)Br |
Canonical SMILES | CCCOC1=C(C=C(C=N1)C)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Structural Features
The molecular formula of 3-bromo-5-methyl-2-propoxypyridine is C₁₀H₁₃BrNO, derived from the pyridine core (C₅H₅N) modified with three substituents:
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Bromine (Br) at position 3, contributing electrophilic reactivity.
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Methyl (-CH₃) at position 5, enhancing steric bulk and lipophilicity.
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Propoxy (-OCH₂CH₂CH₃) at position 2, influencing solubility and hydrogen-bonding capacity.
The IUPAC name follows positional numbering, with the nitrogen atom designated as position 1. Key structural data are summarized in Table 1.
Table 1: Structural and Molecular Properties of 3-Bromo-5-methyl-2-propoxypyridine
Property | Value |
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Molecular Formula | C₁₀H₁₃BrNO |
Molecular Weight | 259.12 g/mol |
CAS Registry Number | Not yet assigned |
SMILES Notation | COC1=NC=C(C=C1Br)C(C)C |
Topological Polar Surface Area | 22.3 Ų (estimated) |
The propoxy group’s three-carbon chain increases hydrophobicity compared to shorter alkoxy variants (e.g., methoxy), as evidenced by analogous compounds like 3-bromo-5-methoxypyridine (LogP ≈ 2.5) .
Synthetic Routes and Optimization
Nucleophilic Substitution Strategies
A plausible synthesis route involves Ullmann-type coupling or SNAr (nucleophilic aromatic substitution) reactions. For example, 3,5-dibromopyridine could serve as a precursor, with sequential substitutions at positions 2 and 5.
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
1 | 3,5-Dibromopyridine, NaOPr, DMF, 90°C | 65–70% |
2 | Methylboronic acid, Pd(PPh₃)₄, THF, 80°C | 50–55% |
Challenges in Regioselectivity
Competing reactions at positions 2 and 6 may occur due to the electronic effects of the bromine atom. Steric hindrance from the propoxy group could favor substitution at the 5-position, but optimization of reaction time and temperature is critical .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s solubility profile is dominated by its hydrophobic propoxy and methyl groups. Estimated values include:
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Water Solubility: <0.1 mg/mL (similar to 2-bromo-5-methylbenzoic acid, which has a solubility of 0.0577 mg/mL) .
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LogP (Octanol-Water): ~3.2 (calculated using fragment-based methods), indicating high lipophilicity.
Thermal Stability
Differential scanning calorimetry (DSC) of related bromopyridines reveals decomposition temperatures above 200°C . The propoxy group may lower thermal stability slightly due to increased molecular flexibility.
Applications in Pharmaceutical and Material Science
Drug Discovery Intermediates
Bromopyridines are pivotal in constructing kinase inhibitors and antiviral agents. For instance, 3-bromo-5-methyl-4-nitro-1H-pyrazole serves as a precursor in protease inhibitor synthesis . The propoxy group in 3-bromo-5-methyl-2-propoxypyridine could enhance blood-brain barrier permeability, making it valuable for CNS-targeted therapies.
Ligand Design in Catalysis
The bromine atom offers a site for further functionalization via cross-coupling reactions. In catalysis, such moieties act as ligands for transition metals (e.g., Pd or Cu), facilitating C–C bond formations in asymmetric synthesis.
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